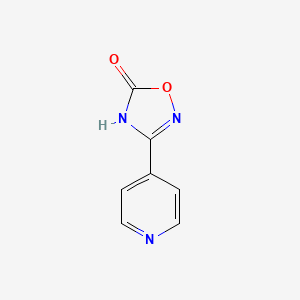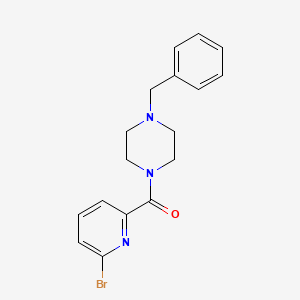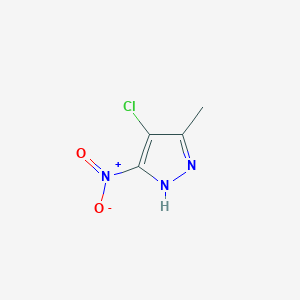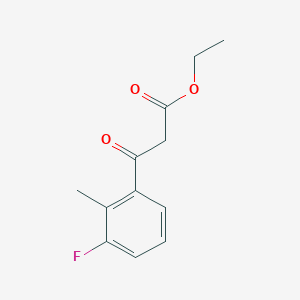![molecular formula C10H12F3N3O2 B1417624 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878618-88-3](/img/structure/B1417624.png)
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step uses ethanol as a solvent, with the raw material undergoing dropwise operation. The reaction is complete, and the product is extracted from the aqueous phase after crystallization . The second step involves gentle reaction conditions, easy control, and high product yield and purity . The third step involves palladium carbon ethanol system shortening, with relatively safe and efficient reaction times .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3N3O2 . It has an average mass of 263.216 Da and a monoisotopic mass of 263.088165 Da .Scientific Research Applications
Fluorescent Molecule Development
A study by Wu et al. (2006) demonstrates the use of a related compound, trifluoromethylated pyrazolo[1,5-a]pyrimidine, as a novel fluorescent molecule. This compound showed stronger fluorescence intensity compared to its methyl analogue and could be exploited as an attractive fluorophore for various applications due to its multiple binding sites (Wu et al., 2006).
Antimicrobial and Antitumor Activities
Jismy et al. (2020) reported on the efficient synthesis of various 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines, including their application in designing trifluoromethylated analogues of potent Pim1 kinase inhibitors, which have implications in cancer research (Jismy et al., 2020). Additionally, Liu et al. (2016) synthesized a compound closely related to 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and found it to have distinct effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Pesticide Development
The study by Wu et al. (2006) also identified compounds within this chemical class as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting applications in pesticide development (Wu et al., 2006).
Chemical Synthesis
Several studies have explored the synthesis of various derivatives and analogues of this compound. For instance, Jismy et al. (2018) described an efficient synthesis method for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, highlighting their biological interest (Jismy et al., 2018). Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles, showing the versatility of these compounds in chemical synthesis (Arbačiauskienė et al., 2011).
Properties
IUPAC Name |
5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h4-5,7,14H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFVKBPWOPYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)



![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)
![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)
![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)
